molecular formula C23H23BrN2O4S B5993655 N-(3-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide

N-(3-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide

Cat. No.: B5993655
M. Wt: 503.4 g/mol
InChI Key: ALKOBELXJQKUBI-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylethyl group, and a bromobenzenesulfonamido group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3-methoxyphenylamine, which is then reacted with 2-phenylethylamine under controlled conditions to form the desired intermediate. This intermediate is further reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A brominated compound used as a disinfectant and antiseptic.

    Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.

Uniqueness

N-(3-Methoxyphenyl)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4S/c1-30-21-9-5-8-20(16-21)25-23(27)17-26(15-14-18-6-3-2-4-7-18)31(28,29)22-12-10-19(24)11-13-22/h2-13,16H,14-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKOBELXJQKUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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